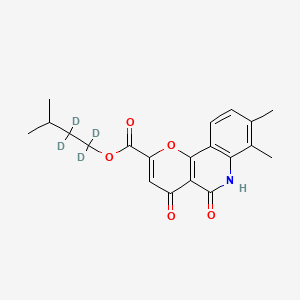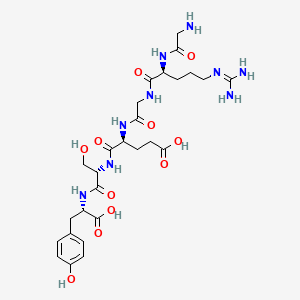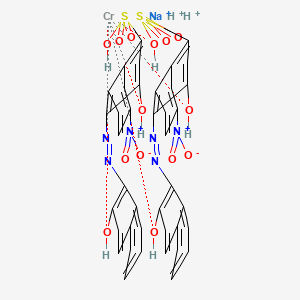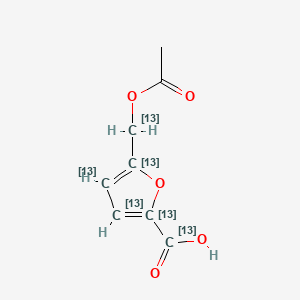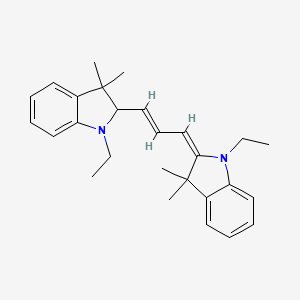
L-Norleucine-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of L-Norleucine-d9 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process, known as deuteration, has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular formula of this compound is C6H4D9NO2 . The SMILES notation is [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C@HC(O)=O . The IUPAC name is (2S)-2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid .Physical And Chemical Properties Analysis
This compound has a molecular weight of 140.23 . The exact physical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Biosensors for Amino Acid Detection
The development of biosensors for detecting D-amino acids, which include technologies capable of distinguishing between L- and D-amino acids, is an area of research that might utilize L-Norleucine-d9. These biosensors are applied in food safety, quality assessments, and neurological research. The challenges in selectivity and the push for innovative tools like implantable devices and surface-scanning biosensors highlight the importance of precise analytical standards, such as this compound, for calibration and testing purposes (Rosini, D’Antona, & Pollegioni, 2020).
Nutritional Supplements and Health
Leucine, closely related to norleucine, has been extensively studied for its role in stimulating muscle protein synthesis, suggesting its importance in dietary supplements and medical nutrition, particularly for sarcopenia in the elderly. The detailed understanding of leucine's metabolic pathways and its upper intake limits could benefit from stable isotope-labeled compounds like this compound for metabolic studies, ensuring safety and efficacy in supplementation protocols (Elango, Rasmussen, & Madden, 2016).
Amino Acid Production and Metabolic Engineering
The industrial production of amino acids, such as L-lysine, involves optimizing strain development and fermentation technologies. Studies in this field focus on enhancing metabolic pathways and improving yield and efficiency. This compound could serve as an internal standard or tracer in metabolic flux analysis, helping to delineate pathways and quantify metabolic rates in engineered strains aiming for high amino acid production (Félix et al., 2019).
Pharmaceutical Research
The role of amino acids like leucine as pharmaconutrients, particularly in muscle health and metabolic diseases, underscores the potential application of this compound in pharmaceutical development. It could be used in the study of amino acid metabolism's effects on health and disease, aiding in the development of new therapeutic strategies for conditions like sarcopenia and diabetes (van Loon, 2012).
Enzymatic Synthesis and Biocatalysis
The enzymatic synthesis of D-amino acids involves specific enzymes that can be studied using isotopically labeled substrates like this compound. This research has implications for the production of pharmaceuticals and fine chemicals, where enantioselectivity and the efficiency of enzymatic reactions are critical. Advances in this area contribute to sustainable and cost-effective processes for generating D-amino acids and their derivatives (Pollegioni, Rosini, & Molla, 2020).
Safety and Hazards
L-Norleucine-d9 should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of skin contact, immediate washing with plenty of soap and water is recommended .
Relevant Papers The search results include a paper discussing the reduction of norleucine accumulation during oxygen limitation in a recombinant Escherichia coli fermentation . Another paper suggests that norleucine and norvaline may have been more abundant protein components in the prebiotic Earth .
Mecanismo De Acción
Target of Action
L-Norleucine-d9 is a deuterium-labeled form of L-Norleucine . L-Norleucine is an isomer of leucine, an essential amino acid. It specifically affects protein synthesis in skeletal muscle . The primary targets of this compound are likely to be the same as L-Norleucine, which are the protein synthesis machinery in skeletal muscle cells .
Mode of Action
It is known that l-norleucine, the non-deuterated form, affects protein synthesis in skeletal muscle . This suggests that this compound may interact with the protein synthesis machinery in muscle cells, potentially influencing the rate or efficiency of protein production.
Biochemical Pathways
L-Norleucine is part of the branched-chain amino acids (BCAA) catabolic pathway . This pathway is involved in the breakdown of BCAAs, including leucine, isoleucine, and valine. The catabolism of these amino acids produces intermediates that feed into other metabolic pathways, providing both carbon and nitrogen sources for the cell . As a deuterated form of L-Norleucine, this compound is likely to be involved in the same biochemical pathways.
Pharmacokinetics
It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . Therefore, the ADME properties of this compound may differ from those of L-Norleucine.
Result of Action
Given its similarity to l-norleucine, it may influence protein synthesis in skeletal muscle cells . This could potentially affect muscle growth and repair, as well as other processes dependent on protein synthesis.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for L-Norleucine-d9 involves the incorporation of nine deuterium atoms into the L-Norleucine molecule. This can be achieved through a multi-step synthesis pathway that involves the use of various reagents and catalysts.", "Starting Materials": ["L-Norleucine", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Ethyl acetate"], "Reaction": ["Step 1: Dissolve L-Norleucine in D2O and add NaBH4 as a reducing agent. This will result in the incorporation of nine deuterium atoms into the molecule.", "Step 2: React the deuterated L-Norleucine with D2 gas in the presence of a catalyst such as palladium on carbon. This will further increase the deuterium content of the molecule.", "Step 3: Hydrolyze the resulting product with NaOH to remove any protecting groups.", "Step 4: Acidify the solution with HCl to obtain the free acid form of L-Norleucine-d9.", "Step 5: Extract the acid with ethyl acetate and dry over anhydrous sodium sulfate. The final product can be obtained through recrystallization or chromatography."] } | |
Número CAS |
1331889-36-1 |
Fórmula molecular |
C6H13NO2 |
Peso molecular |
140.23 |
Nombre IUPAC |
(2S)-2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1/i1D3,2D2,3D2,4D2 |
Clave InChI |
LRQKBLKVPFOOQJ-PLJAHZBCSA-N |
SMILES |
CCCCC(C(=O)O)N |
Sinónimos |
(S)-2-Aminohexanoic Acid-d9; (S)-Norleucine-d9; (S)-α-Aminohexanoic Acid-d9; 2-Aminocaproic Acid-d9; 2-Aminohexanoic Acid-d9; Caprine-d9; Glycoleucine-d9; (S)-2-Aminohexanoic Acid-d9; L-(+)-Norleucine-d9; L-2-Aminohexanoic Acid-d9; NSC 10378-d9; NSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



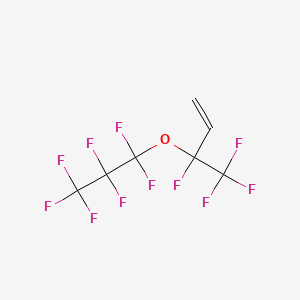
![Sodium;2-[2-ethoxyethyl-(2-methyl-1-phenylprop-1-enyl)amino]-2-oxoethanesulfonate](/img/structure/B589421.png)
